LogP Increase Driven by the 3‑Iodo Substituent Enhances Fragment Lipophilicity
The 3‑iodo substituent elevates the computed logP of the pyridine core by 0.7 log units relative to the non‑halogenated parent 2-amino-6-(trifluoromethyl)pyridine (XLogP3‑AA = 1.4) [1][2]. For comparison, the 3‑chloro and 3‑bromo analogues share the same XLogP3‑AA value as the iodo compound (2.1), indicating that iodine imparts a lipophilicity advantage equivalent to bromine or chlorine while providing superior reactivity [2][3].
| Evidence Dimension | Computed partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.1 |
| Comparator Or Baseline | 2-Amino-6-(trifluoromethyl)pyridine: XLogP3‑AA = 1.4; 2-Amino-3-chloro-6-(trifluoromethyl)pyridine: XLogP3‑AA = 2.1; 2-Amino-3-bromo-6-(trifluoromethyl)pyridine: XLogP3‑AA = 2.1 |
| Quantified Difference | +0.7 log units vs. non‑halogenated parent; equivalent to Br and Cl analogues |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
The 0.7 logP gain keeps the fragment in the desirable lipophilicity range for CNS or cellular penetration while adding a reactive iodo handle, avoiding the need for a separate halogenation step.
- [1] PubChem Compound Summary for CID 821024, 2-Amino-6-(trifluoromethyl)pyridine. National Library of Medicine, 2025. View Source
- [2] PubChem Compound Summary for CID 118703966, 3-Iodo-6-(trifluoromethyl)pyridin-2-amine. National Library of Medicine, 2025. View Source
- [3] PubChem Compound Summaries for CID 2782220 (3-chloro derivative) and CID 54758835 (3-bromo derivative). National Library of Medicine, 2025. View Source
